molecular formula C18H23NO·HCl B195869 2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride CAS No. 4024-34-4

2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride

Cat. No. B195869
CAS RN: 4024-34-4
M. Wt: 305.8 g/mol
InChI Key: BNFDLGUZDIWYJK-UHFFFAOYSA-N
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Description

“2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride” is a chemical compound with the CAS Number 4024-34-4 . It has a molecular weight of 305.84200 and a molecular formula of C18H24ClNO .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass is 305.15500 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 362.5ºC at 760mmHg . The melting point is not specified . The compound has a flash point of 107ºC . The LogP value, which indicates its lipophilicity, is 4.46460 .

Scientific Research Applications

Polymer Applications

  • Light-Switchable Polymer : A novel cationic polymer using a derivative of the compound shows the ability to transform upon irradiation at 365 nm, useful for DNA condensation and release, and antibacterial activity switching (Sobolčiak et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis and Thermal Properties : Research on the synthesis and thermal properties of related quaternary dialkyldiaralkylammonium chlorides, with implications for their potential use as phase-transfer catalysts and electrolytes (Busi et al., 2006).
  • Antibacterial Applications : Studies on synthesized compounds like dodecyl dimethyl(vinylbenzyl)ammonium chloride show good thermal stability and significant antibacterial abilities, suggesting potential for polymer modification applications (Li et al., 2013).

Sensor and Electronic Applications

  • Humidity-Sensitive Membranes : The use of monomers containing ammonium salt and amine groups, including derivatives similar to the compound , for the creation of humidity-sensitive membranes (Gong & Lee, 2003).

Antioxidant and Cytotoxicity Studies

  • Cytotoxicity and Antioxidant Activity : An analysis of similar N,N-dimethyl-(4-hydroxyaryl)alkylammonium chlorides shows variations in cytotoxicity and antioxidant activities based on structural differences, providing insights into the biological effects of these compounds (Rotskaia et al., 2010).

Catalysis and Ionic Liquid Research

  • Ionic Liquid Catalysis : The use of similar basic ionic liquids, including derivatives of ammonium chloride, as catalysts in organic synthesis, showing potential in water-medium reactions (Zheng & Li, 2012).

Fungicide Development

  • Inverted Soaps as Fungicides : Research into quaternary ammonium compounds, including similar structures, for their use as fungicides, examining their germicidal activities (Yamamoto & Udagawa, 1952).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . The precautionary statements are P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFDLGUZDIWYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960646
Record name Neobenodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride

CAS RN

4024-34-4
Record name Neobenodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4024-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neobenodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(p-methyl-α-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-METHYL DIPHENHYDRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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